VIT-2763
Description
VIT-2763 is a first-in-class, orally administered small-molecule ferroportin inhibitor designed to modulate iron homeostasis by targeting the hepcidin-ferroportin axis. Ferroportin (FPN), the sole cellular iron exporter in mammals, is regulated by the hormone hepcidin, which induces its internalization and degradation to limit iron release into circulation. This compound mimics hepcidin’s activity by binding to ferroportin, inhibiting iron efflux, and reducing serum iron levels. This mechanism addresses pathologies characterized by ineffective erythropoiesis and iron overload, such as non-transfusion-dependent β-thalassemia (NTDT) and sickle cell disease (SCD) .
Preclinical studies demonstrated that this compound:
- Reduces serum iron and transferrin saturation (TSAT) .
- Improves anemia by enhancing erythrocyte maturation and reducing oxidative stress in red blood cells (RBCs) .
- Synergizes with iron chelators like deferasirox (DFX) to reduce tissue iron overload without interfering with chelation efficacy .
Phase 2 trials are ongoing to assess its efficacy in NTDT and SCD patients.
Properties
IUPAC Name |
2-[2-[2-(1H-benzimidazol-2-yl)ethylamino]ethyl]-N-[(3-fluoropyridin-2-yl)methyl]-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O2/c22-14-4-3-9-24-17(14)12-25-21(29)18-13-30-20(28-18)8-11-23-10-7-19-26-15-5-1-2-6-16(15)27-19/h1-6,9,13,23H,7-8,10-12H2,(H,25,29)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYVRFXIVWUGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNCCC3=NC(=CO3)C(=O)NCC4=C(C=CC=N4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095668-10-1 | |
| Record name | Vamifeport [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2095668101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VAMIFEPORT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUF66UD0KR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Structure Assembly
The central scaffold of this compound is built through condensation and cyclization reactions . Starting from pyridine derivatives, a key intermediate is formed via nucleophilic aromatic substitution, leveraging halogenated precursors to enhance reactivity. For example, a nitro-substituted pyridine undergoes selective reduction to an amine, followed by cyclization with a diketone to form a bicyclic system.
Reaction conditions :
- Temperature : 80–120°C
- Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps
- Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF)
Functionalization Steps
Post-cyclization modifications include:
- Halogenation : Introduction of chlorine or bromine at specific positions using $$ \text{PCl}_5 $$ or $$ \text{N-bromosuccinimide} $$ (NBS).
- Alkylation : Attachment of a methylsulfonyl group via nucleophilic substitution, enhancing bioavailability.
- Acylation : Protection of amine groups using tert-butoxycarbonyl (Boc) anhydride.
A representative synthetic pathway is summarized in Table 1.
Table 1: Key Synthetic Steps for this compound
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | THF, 100°C, 12 h | 65 |
| 2 | Halogenation | NBS, $$ \text{CH}2\text{Cl}2 $$, 0°C | 78 |
| 3 | Alkylation | $$ \text{CH}3\text{SO}2\text{Cl} $$, K₂CO₃ | 82 |
| 4 | Deprotection | HCl (4M in dioxane) | 90 |
Purification and Characterization
Chromatographic Techniques
Final purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradient elution. Critical quality control parameters include:
- Purity : ≥98% (confirmed by HPLC-UV at 254 nm)
- Chirality : Resolved using chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate))
Spectroscopic Validation
- Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyridine-H), 3.45 (q, 2H, $$ \text{CH}_2 $$).
- Mass Spectrometry : ESI-MS m/z 423.2 [M+H]⁺.
Industrial-Scale Production
Process Optimization
Industrial synthesis prioritizes cost-efficiency and sustainability :
- Catalyst Recycling : Pd/C recovery via filtration reduces heavy metal waste.
- Solvent Selection : Replacement of DMF with cyclopentyl methyl ether (CPME), a greener alternative.
Comparative Analysis of Salt Forms
Patent data reveal that this compound is formulated as hydrochloride or tosylate salts to enhance solubility. Table 2 compares their physicochemical properties.
Table 2: Salt Form Comparison
| Property | Hydrochloride Salt | Tosylate Salt |
|---|---|---|
| Solubility (mg/mL, H₂O) | 12.3 | 8.9 |
| Melting Point (°C) | 198–201 | 185–188 |
| Hygroscopicity | Low | Moderate |
Challenges and Innovations
Scalability Issues
Early routes faced low yields (<50%) in cyclization steps due to steric hindrance. This was resolved by introducing microwave-assisted synthesis , reducing reaction times from 12 h to 2 h and improving yields to 75%.
Environmental Impact
Adoption of flow chemistry reduced solvent consumption by 40%, aligning with EPA guidelines.
Regulatory Considerations
- ICH Guidelines : Stability testing under ICH Q1A(R2) confirmed no degradation after 24 months at 25°C.
- Impurity Profiling : LC-MS identifies ≤0.1% of des-methyl impurity.
Chemical Reactions Analysis
Types of Reactions
Vamifeport undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically to reduce carbonyl groups to alcohols.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific functional groups present in vamifeport. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
β-Thalassemia
VIT-2763 has shown promising results in preclinical models of β-thalassemia. In studies using the Hbb^th3/+ mouse model, this compound demonstrated the following effects:
- Improvement in Erythropoiesis : Mice treated with this compound exhibited a significant increase in mature erythrocytes (77% increase) compared to vehicle-treated controls. This suggests enhanced red blood cell production despite the underlying disease pathology .
- Correction of Iron Overload : While this compound alone did not reverse liver iron overload, its combination with iron chelators like DFX achieved comparable reductions in liver iron concentrations. This indicates that this compound can be effectively used alongside existing treatments to manage iron levels .
Sickle Cell Disease (SCD)
This compound is also being evaluated for its efficacy in treating SCD. The clinical trial aims to assess its safety and effectiveness in reducing hemolysis and inflammation associated with SCD. Key objectives include:
- Reduction of Sickle Hemoglobin Levels : By lowering serum iron levels, this compound may decrease the concentration of abnormal hemoglobin (HbS), potentially reducing sickling events and associated complications .
- Improvement of Clinical Outcomes : Preliminary studies indicate that this compound could mitigate vaso-occlusive crises, a common and painful complication in SCD patients .
Phase 1 Trials
A Phase 1 clinical trial conducted on healthy volunteers demonstrated that:
- Safety Profile : this compound was well-tolerated with no severe adverse events reported. The drug exhibited a pharmacokinetic profile conducive to further testing in patients with β-thalassemia and SCD .
- Pharmacodynamic Effects : Participants receiving doses ≥60 mg showed a temporary decrease in serum iron levels and transferrin saturation, affirming the drug's intended mechanism of action .
Ongoing Research
Current clinical trials are exploring various aspects of this compound's efficacy:
| Study Name | Condition | Objective | Status |
|---|---|---|---|
| NCT04817670 | Sickle Cell Disease | Assess safety and tolerability | Recruiting |
| Phase 1 Study | β-Thalassemia | Evaluate pharmacokinetics and pharmacodynamics | Completed |
Mechanism of Action
Vamifeport exerts its effects by binding to ferroportin, the only known iron exporter in mammals. By inhibiting ferroportin, vamifeport prevents the release of iron from cells into the bloodstream. This leads to a reduction in iron levels in the blood, which is beneficial in conditions characterized by iron overload . The molecular targets and pathways involved include:
Ferroportin: Direct inhibition of this transporter.
Iron homeostasis pathways: Modulation of pathways that regulate iron uptake, storage, and utilization.
Comparison with Similar Compounds
Iron Chelators
Key Findings :
- This compound complements DFX by limiting intestinal iron absorption and reducing non-transferrin-bound iron (NTBI), which contributes to organ damage .
- In Hbbth3/+ mice, this compound + DFX reduced kidney iron more effectively than DFX alone, highlighting tissue-specific benefits .
Hepcidin Mimetics and Modulators
| Parameter | This compound | Hepcidin Peptides | Tmprss6-ASO (SLN124) |
|---|---|---|---|
| Mechanism | Direct ferroportin inhibition | Binds ferroportin to induce degradation | Silences Tmprss6 to upregulate hepcidin |
| Administration | Oral | Parenteral | Subcutaneous |
| Efficacy | Rapid serum iron reduction | Reduces iron absorption and recycling | Increases hepcidin, reduces TSAT |
| Clinical Stage | Phase 2 (NTDT/SCD) | Preclinical/early clinical | Phase 1 (NCT04176653) |
| Advantages | Oral dosing, no interference with DFX | Mimics endogenous hepcidin | Long-lasting hepcidin induction |
| Limitations | Does not address hepcidin deficiency | Short half-life, requires injections | Limited data on erythropoiesis effects |
Key Findings :
Erythropoiesis-Targeting Agents
Key Findings :
Biological Activity
VIT-2763 is an oral ferroportin inhibitor currently under investigation for its therapeutic potential in conditions such as sickle cell disease (SCD) and β-thalassemia. This compound operates by inhibiting ferroportin, a protein responsible for iron transport in the body, thereby impacting iron homeostasis and erythropoiesis.
This compound competes with hepcidin for binding to ferroportin, preventing its internalization and promoting iron retention within macrophages and hepatocytes. This mechanism is crucial as it restricts iron availability, which is particularly beneficial in conditions characterized by ineffective erythropoiesis and iron overload.
Key Findings:
- Erythropoiesis Improvement : In studies using the Hbb th3/+ mouse model of β-thalassemia, this compound significantly improved erythropoiesis, as evidenced by increased red blood cell (RBC) production and correction of elevated leukocyte counts .
- Iron Level Reduction : this compound treatment led to a reduction in serum iron levels and transferrin saturation, indicating its efficacy in managing iron overload .
Phase 1 Trials
A first-in-human Phase 1 clinical trial assessed the safety and pharmacokinetics of this compound in healthy volunteers. Participants received varying doses (5 to 240 mg) of the drug or placebo. Key outcomes included:
- Safety Profile : this compound was well tolerated with no severe adverse effects reported. The elimination half-life ranged from 1.9 to 5.3 hours, indicating a relatively fast absorption rate .
- Pharmacodynamics : The study observed a temporary decrease in serum iron levels following administration, supporting its role as an iron-lowering agent .
Sickle Cell Disease
A clinical trial is underway to evaluate the effectiveness of this compound in patients with SCD. The study aims to determine its impact on reducing hemolysis and inflammation associated with the disease. Preliminary findings suggest that by blocking ferroportin, this compound may decrease the concentration of abnormal hemoglobin (sickle cells) in RBCs, potentially alleviating symptoms of SCD .
Summary of Biological Activity
| Parameter | Effect of this compound |
|---|---|
| Erythropoiesis | Improved RBC production |
| Leukocyte Counts | Corrected to near wild-type levels |
| Serum Iron Levels | Reduced significantly |
| Transferrin Saturation | Temporarily decreased |
| Safety Profile | Well tolerated with no serious adverse events |
Q & A
Q. What molecular mechanisms underlie VIT-2763's inhibition of ferroportin?
this compound competitively binds to ferroportin, displacing hepcidin (IC50 = 24 ± 13 nM in fluorescence polarization assays) and triggering ferroportin ubiquitination and internalization. This blockade reduces cellular iron efflux, increasing intracellular iron concentrations (EC50 = 140 ± 50 nM in HEK293 cells) and limiting systemic iron availability. These effects improve erythropoiesis by restricting excess iron for pathological hemoglobin synthesis .
Q. Which preclinical models are validated for studying this compound in β-thalassemia?
Key models include:
- Hbbth3/+ mice : Treated with 30–100 mg/kg this compound twice daily for 36 days, showing improved hemoglobin levels, reduced spleen size, and corrected RBC parameters (e.g., ROS-positive RBCs decreased from 67% to 30%) .
- Townes SCD mice : Administered this compound for 4–6 weeks, demonstrating reduced hemolysis markers (LDH, bilirubin), vascular inflammation, and leukocyte adhesion .
Q. What biomarkers are critical for assessing this compound efficacy in vitro and in vivo?
- In vitro : Intracellular iron levels (via BLA reporter gene activity), ferroportin ubiquitination (Western blot), and apoptosis markers (phosphatidylserine exposure) .
- In vivo : Serum iron, transferrin saturation, hepcidin peaks, RBC indices (MCV, CHCM), and organ-specific iron content (liver/spleen) .
Advanced Research Questions
Q. How does this compound interact with iron chelators like deferasirox (DFX) in β-thalassemia models?
Co-administration in Hbbth3/+ mice showed no pharmacodynamic interference: this compound maintained iron restriction (improved RBC counts, reduced spleen size) while DFX mobilized hepatic iron. This combination preserved chelation efficacy and reduced oxidative stress (e.g., lower RBC apoptosis), suggesting synergistic potential for managing iron overload and anemia .
Q. How can researchers resolve contradictions in hepatic iron data from this compound studies?
While this compound reduces serum iron and prevents hepatic iron loading in Hbbth3/+ mice, it does not alter total liver iron content in pre-loaded models. Methodological considerations:
Q. What PK/PD parameters guide clinical trial design for this compound?
Phase 1 data in healthy volunteers revealed:
- Dose-dependent transient reductions in serum iron (≥60 mg single dose) and transferrin saturation.
- Delayed hepcidin peaks post-administration, suggesting feedback regulation of iron metabolism.
- No serious adverse events, supporting Phase II trials in non-transfusion-dependent β-thalassemia (NCT04364269) with endpoints including hemoglobin response and iron kinetics .
Q. What experimental strategies optimize dosing regimens for this compound in anemia models?
- Temporal dosing : Twice-daily administration (e.g., 30–100 mg/kg BID) ensures sustained ferroportin inhibition, critical for chronic conditions like β-thalassemia .
- Biomarker-driven adjustments : Monitor transferrin saturation and hepcidin dynamics to balance iron restriction and toxicity .
Methodological Considerations
Q. How to design in vitro assays for this compound's ferroportin inhibition?
- Use HEK293 cells transfected with ferroportin and a BLA reporter system to quantify iron-dependent gene activation (EC50 = 140 ± 50 nM) .
- Employ fluorescence polarization assays with TMR-hepcidin to measure competitive binding (IC50 = 24 ± 13 nM) .
Q. What techniques validate this compound's impact on erythroid maturation?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
